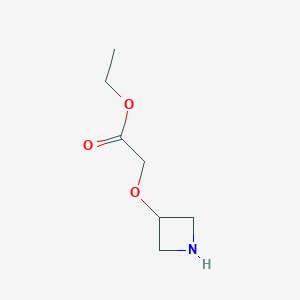

Ethyl 2-(azetidin-3-yloxy)acetate

Description

Properties

IUPAC Name |

ethyl 2-(azetidin-3-yloxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-2-10-7(9)5-11-6-3-8-4-6/h6,8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSKRHXZUCULZGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1CNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(azetidin-3-yloxy)acetate typically involves the reaction of azetidine derivatives with ethyl bromoacetate. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(azetidin-3-yloxy)acetate undergoes various chemical reactions, including:

Oxidation: The azetidine ring can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced azetidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various functionalized azetidine derivatives, which can be further utilized in synthetic chemistry.

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles

Ethyl 2-(azetidin-3-yloxy)acetate serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its azetidine ring structure allows for diverse chemical modifications, making it valuable in the development of novel materials and pharmaceuticals. For instance, the compound has been utilized in the preparation of azetidine derivatives that exhibit biological activity, such as anti-inflammatory and antibacterial properties .

Reactivity and Mechanism

The azetidine ring's inherent strain enhances its reactivity, enabling it to participate in various chemical reactions. This characteristic is exploited in synthetic pathways to create libraries of bioactive compounds. For example, reactions involving nucleophiles like potassium cyanide and sodium azide have yielded derivatives that are essential for drug development .

Pharmaceutical Development

Drug Discovery Potential

this compound is being investigated for its potential use in drug discovery. Its derivatives have shown promise as modulators of biological targets, including serotonin receptors and nicotinic acetylcholine receptors. These interactions are critical for developing treatments for conditions like depression and addiction .

Case Studies

- Serotonin Receptor Modulators: Research has indicated that compounds derived from this compound can act as serotonin receptor modulators, which may be beneficial in treating serotonin-mediated diseases .

- Nicotinic Ligands: Studies on related compounds have demonstrated their ability to reduce alcohol consumption in animal models, highlighting their potential in addressing addiction .

Industrial Applications

Material Synthesis

In addition to its pharmaceutical applications, this compound is utilized in the synthesis of materials with specific properties, such as polymers and catalysts. Its unique structural features allow for the design of materials that can be tailored for specific industrial applications .

Data Table: Summary of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Chemical Synthesis | Building block for heterocycles; reactive due to ring strain | Synthesis of anti-inflammatory and antibacterial agents |

| Pharmaceuticals | Drug discovery; modulators of serotonin and nicotinic receptors | Serotonin receptor modulators; reduction of alcohol intake |

| Industry | Material synthesis; development of polymers and catalysts | Tailored materials for specific industrial uses |

Mechanism of Action

The mechanism of action of ethyl 2-(azetidin-3-yloxy)acetate involves its interaction with molecular targets through its azetidine ring. The ring strain in the azetidine structure makes it reactive, allowing it to participate in various chemical reactions. The compound can interact with enzymes and receptors, potentially leading to biological effects .

Comparison with Similar Compounds

Structural and Electronic Differences

- Azetidine vs. Imidazole/Thiazolidinone: Azetidine’s smaller ring size (4-membered) introduces higher ring strain compared to 5-membered imidazole or thiazolidinone derivatives. This strain may enhance reactivity in nucleophilic or ring-opening reactions . The absence of sulfur (in thiazolidinones) or additional nitrogen atoms (in imidazoles) reduces electronic complexity but may limit interactions with biological targets .

- Ether vs.

Biological Activity

Ethyl 2-(azetidin-3-yloxy)acetate is a compound of significant interest due to its unique azetidine structure, which imparts specific reactivity and potential biological activity. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an azetidine ring that contributes to its chemical reactivity. The ring strain associated with azetidines enhances their potential interactions with biological targets, making them valuable in medicinal chemistry and drug development.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The azetidine ring facilitates these interactions through:

- Nucleophilic Attack : The strain in the azetidine structure allows for nucleophilic attack on electrophilic centers in biological molecules.

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain under investigation.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. This compound is posited to possess antibacterial and antifungal activities, potentially effective against various pathogens. For instance, related azetidine derivatives have shown activity against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Research has explored the anti-inflammatory potential of azetidine derivatives. Compounds similar to this compound demonstrated significant anti-inflammatory effects in animal models, reducing edema and inflammatory markers . The exact contribution of this compound to such effects requires further study.

Anticancer Potential

Emerging evidence suggests that this compound may exhibit anticancer properties. Studies on related compounds indicate that they induce apoptosis in cancer cells by promoting DNA fragmentation and nuclear condensation . This property may be linked to the compound's ability to interact with cellular pathways involved in cell growth and survival.

Case Studies

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Azetidine derivative | Antimicrobial, Anti-inflammatory | Enzyme inhibition |

| Mthis compound | Azetidine derivative | Moderate antimicrobial | Similar mechanism |

| Ethyl 2-(oxetan-3-yloxy)acetate | Oxetane derivative | Limited data available | Different reactivity profile |

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-(azetidin-3-yloxy)acetate, and how can purity be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution between azetidin-3-ol derivatives and ethyl 2-bromoacetate under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile). Catalytic bases like K₂CO₃ enhance reactivity. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (methanol/water) improves purity . Monitor reaction progress using TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) and confirm purity via HPLC (>98%) or GC-MS .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodology :

- Spectroscopy : Use and NMR to confirm connectivity (e.g., ester carbonyl at ~170 ppm, azetidine N–CH₂ at ~3.5–4.0 ppm) .

- X-ray crystallography : Employ SHELX for structure refinement and Mercury CSD for visualizing packing motifs or hydrogen-bonding interactions . ORTEP-3 can generate thermal ellipsoid diagrams .

- Computational studies : Perform DFT calculations (B3LYP/6-311+G(d,p)) to analyze electron density distribution and frontier molecular orbitals .

Q. What safety protocols are critical when handling this compound and its precursors?

- Guidelines :

- Use fume hoods and PPE (gloves, goggles) due to potential respiratory and eye irritation from azetidine derivatives .

- Avoid contact with strong oxidizers (risk of exothermic decomposition) .

- Store in airtight containers at –20°C to prevent ester hydrolysis .

Advanced Research Questions

Q. How do steric and electronic effects of the azetidine ring influence the reactivity of this compound in nucleophilic reactions?

- Mechanistic insights : The strained azetidine ring increases electrophilicity at the ester carbonyl, accelerating nucleophilic attack (e.g., by amines or Grignard reagents). Steric hindrance from the azetidine’s N-substituents can reduce reaction rates. Kinetic studies (e.g., monitoring by NMR) and Hammett plots quantify electronic effects . Competing pathways (e.g., ring-opening vs. ester hydrolysis) require pH control (optimize at pH 7–9) .

Q. What strategies resolve contradictory data in crystallographic refinement of this compound derivatives?

- Crystallographic troubleshooting :

- For disordered azetidine rings, apply SHELXL restraints (DFIX, SIMU) to maintain geometry .

- Use Mercury’s "Packing Similarity" tool to compare intermolecular interactions with analogous structures .

- High-resolution data (d-spacing < 0.8 Å) and TWIN/BASF commands in SHELXL mitigate twinning issues .

Q. How can computational modeling predict the biological activity of this compound-based prodrugs?

- In silico approaches :

- Perform molecular docking (AutoDock Vina) to assess binding affinity with target enzymes (e.g., proteases or kinases).

- Simulate metabolic pathways (CYP450 metabolism) using ADMET predictors.

- Validate with QSAR models trained on azetidine-containing drug datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.